molecular formula C28H30O12 B10771057 7alpha-OCOCH2Ph-ginkgolide B

7alpha-OCOCH2Ph-ginkgolide B

Cat. No. B10771057
M. Wt: 558.5 g/mol
InChI Key: IYWGNBBAQNQGIC-MAVMKJRYSA-N
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Description

7alpha-OCOCH2Ph-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and various pharmacological activities, including anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects .

Preparation Methods

The synthesis of 7alpha-OCOCH2Ph-ginkgolide B involves the esterification of ginkgolide B at the 7alpha position with a phenylacetyl group. The reaction typically requires the use of a suitable esterification reagent, such as phenylacetic acid, in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and a base such as dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial production methods for ginkgolide B derivatives often involve large-scale extraction from Ginkgo biloba leaves, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ginkgolide B, which is then subjected to chemical reactions to produce the desired derivatives .

Chemical Reactions Analysis

7alpha-OCOCH2Ph-ginkgolide B undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7alpha-OCOCH2Ph-ginkgolide B involves its interaction with molecular targets such as the platelet-activating factor receptor (PAFR). By antagonizing PAFR, the compound inhibits the PAF signaling pathway, which is involved in various inflammatory and immune responses. This inhibition leads to reduced inflammation, decreased platelet aggregation, and neuroprotection .

Comparison with Similar Compounds

7alpha-OCOCH2Ph-ginkgolide B is unique among ginkgolide derivatives due to its specific esterification at the 7alpha position. Similar compounds include:

properties

Molecular Formula

C28H30O12

Molecular Weight

558.5 g/mol

IUPAC Name

[(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] 2-phenylacetate

InChI

InChI=1S/C28H30O12/c1-11-20(32)37-19-16(30)26-18-14(36-13(29)10-12-8-6-5-7-9-12)15(24(2,3)4)25(26)17(31)21(33)39-23(25)40-28(26,22(34)38-18)27(11,19)35/h5-9,11,14-19,23,30-31,35H,10H2,1-4H3/t11?,14-,15?,16?,17-,18?,19-,23?,25?,26?,27+,28-/m0/s1

InChI Key

IYWGNBBAQNQGIC-MAVMKJRYSA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5OC(=O)CC7=CC=CC=C7)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)CC7=CC=CC=C7)C(C)(C)C)C(C(=O)OC6O4)O)O

Origin of Product

United States

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